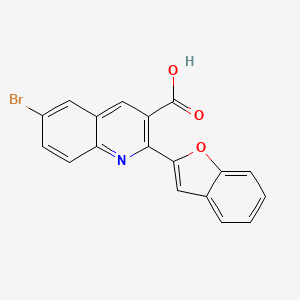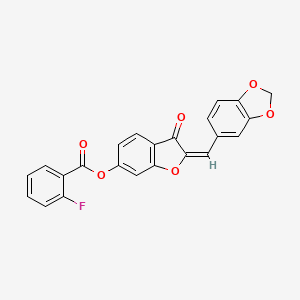
2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and quinoline. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran and quinoline moieties in a single molecule makes it a promising candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid typically involves a multi-step process. One common method includes the following steps:
Williamson Ether Synthesis: This step involves the formation of the benzofuran ring by reacting salicylaldehyde with an appropriate alkyl halide under basic conditions.
Hydrolysis: The ester group at the quinoline ring C-3 position is hydrolyzed to form the carboxylic acid.
Intramolecular Electrophilic Cyclization: This step involves the cyclization reaction between the aldehyde group of salicylaldehyde and the methylene at the quinoline ring C-2 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur at the bromo position, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid involves its interaction with various molecular targets and pathways. The benzofuran and quinoline moieties can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzofuran-2-yl)-quinoline-4-carboxylic acid: This compound shares the benzofuran and quinoline moieties but lacks the bromine substituent.
5-Bromo-2-(1-benzofuran-2-yl)quinoline: Similar structure but with the bromine substituent at a different position.
2-(1-Benzofuran-2-yl)-6-chloro-3-quinolinecarboxylic acid: Similar structure with a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position of the quinoline ring in 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacological profile.
Properties
Molecular Formula |
C18H10BrNO3 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H10BrNO3/c19-12-5-6-14-11(7-12)8-13(18(21)22)17(20-14)16-9-10-3-1-2-4-15(10)23-16/h1-9H,(H,21,22) |
InChI Key |
VBVCHBALXUHWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine](/img/structure/B13374275.png)
![(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)


![6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374306.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374308.png)
![6-(1-Naphthyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374312.png)
![2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)
![N-[2-phenyl-5-(1H-pyrazol-3-yl)-2H-1,2,3-triazol-4-yl]acetamide](/img/structure/B13374317.png)

![2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)
![6-[6-(4-bromophenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374343.png)
![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)

